Chemical properties of N-(2-Benzothiazolyl)-acetoacetamide
Chemical properties of N-(2-Benzothiazolyl)-acetoacetamide
An In-Depth Technical Guide to the Chemical Properties of N-(2-Benzothiazolyl)-acetoacetamide
Introduction
N-(2-Benzothiazolyl)-acetoacetamide is a multifaceted organic compound that stands at the intersection of heterocyclic chemistry and functionalized amide synthesis. As a derivative of the privileged benzothiazole scaffold, it has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2][3] The benzothiazole moiety, a fusion of a benzene and a thiazole ring, is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[2][3][4][5][6]
This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the core chemical properties of N-(2-Benzothiazolyl)-acetoacetamide. It delves into its synthesis, structural features, spectroscopic signature, and inherent reactivity, offering a foundation for its application in advanced scientific research.
Molecular Structure and Physicochemical Properties
N-(2-Benzothiazolyl)-acetoacetamide, with the IUPAC name N-(1,3-benzothiazol-2-yl)-3-oxobutanamide, possesses a molecular structure characterized by a central acetoacetamide group linked to a benzothiazole ring via an amide bond.[7] This unique arrangement of functional groups dictates its chemical behavior and potential for further molecular elaboration.
Caption: Molecular Structure of N-(2-Benzothiazolyl)-acetoacetamide.
The fundamental physicochemical properties are summarized in the table below, based on computed data from established chemical databases.
| Property | Value | Source |
| IUPAC Name | N-(1,3-benzothiazol-2-yl)-3-oxobutanamide | PubChem[7] |
| CAS Number | 4692-94-8 | PubChem[7] |
| Molecular Formula | C₁₁H₁₀N₂O₂S | PubChem[7][8] |
| Molecular Weight | 234.28 g/mol | PubChem[7][8] |
| Appearance | Solid (predicted) | - |
| XLogP3-AA | 2.3 | PubChem[7] |
| Hydrogen Bond Donor Count | 1 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[7] |
| Rotatable Bond Count | 3 | PubChem[7] |
| Topological Polar Surface Area | 87.3 Ų | PubChem[7] |
Synthesis and Reactivity
The synthesis of N-(2-Benzothiazolyl)-acetoacetamide is typically achieved through the acylation of 2-aminobenzothiazole. This reaction exploits the nucleophilic character of the primary amine on the benzothiazole ring.
Synthetic Workflow
A common and efficient method involves the reaction of 2-aminobenzothiazole with an acetoacetylating agent, such as diketene or ethyl acetoacetate. The use of diketene offers a direct and high-yield pathway, while ethyl acetoacetate provides a classic and reliable alternative, often requiring elevated temperatures to drive the reaction to completion.
Caption: General workflow for the synthesis of N-(2-Benzothiazolyl)-acetoacetamide.
Experimental Protocol: Synthesis via Ethyl Acetoacetate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzothiazole (1 equivalent) in a suitable high-boiling solvent such as toluene or xylene.
-
Addition of Reagent: Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or hexane) to remove unreacted starting materials, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Reactivity
The chemical reactivity of N-(2-Benzothiazolyl)-acetoacetamide is governed by its constituent functional groups:
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Acetoacetamide Moiety: The active methylene group (-CH₂-) is flanked by two carbonyl groups, making its protons acidic and susceptible to deprotonation by a base. This allows for a variety of C-C bond-forming reactions, such as alkylations and condensations.
-
Amide Bond: The amide linkage is relatively stable but can be hydrolyzed under strong acidic or basic conditions.
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Benzothiazole Ring: The benzothiazole ring system can undergo electrophilic substitution reactions, although the conditions required are often harsher than for simple benzene derivatives. The nitrogen and sulfur atoms also provide sites for coordination with metal ions.
Keto-Enol Tautomerism
A significant chemical characteristic of N-(2-Benzothiazolyl)-acetoacetamide is its existence as an equilibrium mixture of keto and enol tautomers.[9][10] Tautomers are constitutional isomers of organic compounds that readily interconvert. In this case, the interconversion involves the migration of a proton and the shifting of a double bond.
The equilibrium between the keto (A) and enol (B) forms is influenced by factors such as solvent polarity, temperature, and pH.[10] In non-polar solvents, the enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen.[10]
Caption: Keto-enol tautomerism in N-(2-Benzothiazolyl)-acetoacetamide.
The presence of both tautomers is crucial as it can influence the compound's reactivity and its interactions in biological systems. Spectroscopic techniques, particularly NMR, are instrumental in studying this equilibrium.
Spectroscopic Characterization
The structural elucidation of N-(2-Benzothiazolyl)-acetoacetamide relies heavily on modern spectroscopic methods. The predicted spectral data provides a benchmark for the characterization and purity assessment of the synthesized compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzothiazole ring, the amide proton, the methylene and methyl protons of the acetoacetamide chain, and potentially, signals for the enol form.
| Predicted ¹H NMR Data (in DMSO-d₆) | |||
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Singlet (broad) | 1H | Amide N-H |
| 7.9 - 7.3 | Multiplet | 4H | Aromatic C-H |
| 3.8 | Singlet | 2H | -CO-CH₂-CO- |
| 2.3 | Singlet | 3H | Acetyl -CH₃ |
Note: The presence of the enol tautomer would give rise to additional signals, including a vinyl proton (~5.5 ppm) and a hydroxyl proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Predicted ¹³C NMR Data (in DMSO-d₆) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~204 | Acetyl C=O |
| ~168 | Amide C=O |
| ~158 | C2 (Benzothiazole, C=N) |
| ~148, ~132 | Quaternary C (Benzothiazole) |
| ~126, ~124, ~122, ~121 | Aromatic C-H |
| ~50 | -CO-CH₂-CO- |
| ~30 | Acetyl -CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is valuable for identifying the key functional groups present in the molecule.
| Predicted IR Data | |
| Wavenumber (cm⁻¹) | Assignment |
| 3300 - 3100 | N-H stretching (amide) |
| 3100 - 3000 | Aromatic C-H stretching |
| ~1720 | C=O stretching (keto) |
| ~1680 | C=O stretching (amide I) |
| ~1600 | C=N stretching (benzothiazole) |
| ~1540 | N-H bending (amide II) |
Potential Applications in Drug Development
The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry.[1][4][11] Derivatives of 2-aminobenzothiazole have been investigated for a wide array of therapeutic applications.[5] While specific biological data for N-(2-Benzothiazolyl)-acetoacetamide is not extensively reported in readily available literature, its structural motifs suggest significant potential.
-
Anticancer Activity: Many 2-substituted benzothiazoles have shown promise as anticancer agents.[6][11][12] The acetoacetamide moiety can be a target for modification to enhance activity and selectivity.
-
Antimicrobial and Antifungal Agents: The benzothiazole nucleus is present in numerous compounds with potent antimicrobial and antifungal properties.[4]
-
Enzyme Inhibition: The structure is suitable for acting as a scaffold for the design of enzyme inhibitors, such as urease inhibitors, which has been demonstrated for similar N-acetylbenzothiazole derivatives.[4][13]
-
Chemical Probe and Intermediate: Its reactive methylene group makes it a valuable intermediate for the synthesis of more complex heterocyclic systems and potential drug candidates.[14]
The exploration of N-(2-Benzothiazolyl)-acetoacetamide and its derivatives continues to be an active area of research, driven by the versatile chemistry of the benzothiazole core and the potential for discovering novel therapeutic agents.
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